molecular formula C8H7ClF2N2 B1383999 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride CAS No. 2097912-81-5

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

Cat. No.: B1383999
CAS No.: 2097912-81-5
M. Wt: 204.6 g/mol
InChI Key: KVUTWJGMYCYUQT-UHFFFAOYSA-N
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Description

Amines and hydrochlorides are common in chemistry. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (mostly amines) .


Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride” are not available, amines can be produced by the hydrogenation of certain acids or their esters .


Molecular Structure Analysis

The molecular structure of a compound can often be found using resources like the PubChem database, which provides comprehensive information about different compounds, including their molecular structure .


Chemical Reactions Analysis

Amines can undergo a variety of reactions. For example, they can react rapidly with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). For example, aminomethyl propanol, an organic compound with the formula H2NC(CH3)2CH2OH, is a colorless liquid that is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Challenges : The synthesis of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride can be complex. An example is the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, which instead yielded 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide (Camps, Morral, & Muñoz-Torrero, 1998).

Applications in Chemical Synthesis

  • Creation of Fluorescent Compounds : This compound has been used in the preparation of fluorescent compounds, such as 5- and 6-(aminomethyl)fluorescein hydrobromide (Mattingly, 1992).
  • Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, similar in structure to this compound, have been studied for their corrosion inhibition properties on mild steel (Verma, Quraishi, & Singh, 2015).

Novel Chemical Compounds Synthesis

  • Quinazoline Derivatives Synthesis : Research has shown the use of 2-aminobenzonitriles in the efficient synthesis of quinazoline derivatives, a process that could be related to this compound (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Biomedical Research

  • Synthesis of Biologically Potent Compounds : There is a synthesis of novel compounds like 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, suggesting possible biomedical applications (Rao, Rao, & Prasanna, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some amines are used in the recruitment of certain proteins for targeted protein degradation .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice about safety precautions. For example, the SDS for aminomethyl propanol indicates that it causes severe skin burns and eye damage .

Future Directions

The future directions of a compound depend on its potential applications. For example, research is ongoing into the use of amines in the development of new drugs and therapies .

Properties

IUPAC Name

5-(aminomethyl)-2,4-difluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2.ClH/c9-7-2-8(10)6(4-12)1-5(7)3-11;/h1-2H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUTWJGMYCYUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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